3-(Trifluoromethoxy)benzimidamide hydrochloride
Description
Properties
IUPAC Name |
3-(trifluoromethoxy)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWHOGNEWAJMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626494 | |
| Record name | 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186982-36-5 | |
| Record name | 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(Trifluoromethoxy)benzimidamide hydrochloride typically involves the reaction of 3-(Trifluoromethoxy)benzylamine with hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(Trifluoromethoxy)benzimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of 3-(Trifluoromethoxy)benzimidamide Hydrochloride
The synthesis of this compound typically involves several chemical reactions to introduce the trifluoromethoxy group onto the benzimidamide structure. The general synthetic pathway includes:
- Starting Materials : The synthesis begins with 3-fluoroaniline derivatives.
- Reagents : Common reagents include trifluoromethylating agents and various bases in suitable solvents (e.g., DMF or DMSO).
- Reaction Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.
The trifluoromethoxy group significantly influences the biological activity of compounds containing it, enhancing their pharmacological properties. Research indicates that compounds with this functional group can exhibit:
- Anticancer Activity : Several studies have reported that derivatives of benzimidamide, including those with trifluoromethoxy substitutions, show promise in treating neoplastic diseases such as leukemia .
- Antimicrobial Properties : The compound has also been evaluated for its effectiveness against various pathogens, indicating potential applications in antimicrobial therapies .
Cancer Treatment
- Mechanism : Compounds like this compound may act by inhibiting specific enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that a related compound showed significant cytotoxicity against leukemia cell lines, suggesting a similar potential for this compound .
Antimicrobial Agents
- Mechanism : The electron-withdrawing nature of the trifluoromethoxy group enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.
- Case Study : Research on related trifluoromethylated compounds has shown reduced resistance profiles against common bacterial strains, indicating a promising avenue for development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzimidamide hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, related compounds with trifluoromethyl groups have shown interactions with enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Key Properties:
- Physicochemical Data: LogP (Consensus): ~1.45 (predicted based on XLOGP3) . Hydrogen Bond Donors/Acceptors: 2 donors (NH₂ groups) and 3 acceptors (N and O atoms) . Topological Polar Surface Area (TPSA): ~49.87 Ų, indicating moderate polarity .
- Pharmacokinetic Predictions :
This compound is primarily used in organic synthesis as a precursor for imidazole derivatives via cyclization reactions . Its trifluoromethoxy group enhances lipophilicity and may influence reactivity in catalytic processes .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The table below compares 3-(trifluoromethoxy)benzimidamide hydrochloride with key analogs, focusing on substituent effects and physicochemical properties:
Key Differences and Trends
Lipophilicity (LogP) :
- The trifluoromethoxy group in the 3-position increases LogP (1.45) compared to unsubstituted benzimidamide (1.26), enhancing membrane permeability .
- Fluorine substitution (3-F) further elevates LogP (1.50) due to its electron-withdrawing nature .
- Methoxy (-OCH₃) substitution reduces LogP (1.20), likely due to increased polarity .
Synthetic Reactivity: Unsubstituted benzimidamide hydrochloride reacts with (1-azidovinyl)benzene in acetonitrile to yield 91% of 2,4-disubstituted imidazoles under catalyst-free conditions .
The trifluoromethoxy group’s impact on receptor binding remains unexplored.
Role in Cyclization Reactions
- Benzimidamide hydrochloride derivatives are critical in synthesizing 2,4-disubstituted imidazoles. For example, benzimidamide hydrochloride (1a) reacts with (1-azidovinyl)benzene (2a) to form imidazoles in 91% yield under base-mediated conditions .
- The trifluoromethoxy group’s electron-withdrawing nature may stabilize intermediates in cyclization, though experimental validation is needed .
Biological Activity
3-(Trifluoromethoxy)benzimidamide hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its biological activity. The trifluoromethoxy group is known for its strong electron-withdrawing properties, enhancing the compound's lipophilicity and stability in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. Its interaction with enzyme active sites may involve hydrogen bonding and hydrophobic interactions due to the trifluoromethoxy group.
- Protein Binding : The ability to bind to specific proteins can modulate their activity, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent.
Biological Activity Studies
Recent research has focused on evaluating the biological activity of this compound through various assays:
- Antiprotozoal Activity : In vitro studies have demonstrated that derivatives containing the trifluoromethoxy group exhibit potent antiprotozoal activity against organisms such as Giardia intestinalis and Entamoeba histolytica. For instance, compounds with similar structural features showed IC50 values below 0.050 µM against these protozoa .
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation. In particular, compounds with trifluoromethyl substitutions have been associated with enhanced potency against various cancer cell lines .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells .
Case Study 1: Antiprotozoal Efficacy
A study evaluated a series of benzimidamide derivatives, including this compound, for their antiprotozoal activities. Results indicated that the trifluoromethoxy substitution significantly increased potency against E. histolytica, with IC50 values demonstrating a ninefold increase in efficacy compared to non-fluorinated analogs .
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer models. The results revealed a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations as low as 1 µM. This suggests that the compound may serve as a lead for developing new anticancer therapies .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Trifluoromethoxy)benzimidamide HCl | Trifluoromethoxy group | Antiprotozoal, anticancer |
| Benzimidazole | No trifluoromethyl substitution | Limited biological activity |
| 4-Trifluoromethylbenzimidazole | Trifluoromethyl group | Enhanced enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for 3-(Trifluoromethoxy)benzimidamide hydrochloride, and what methodological considerations are critical for reproducibility?
The synthesis of this compound can be achieved via Cu(I)/TMEDA-catalyzed cross-coupling reactions, as demonstrated in analogous trifluoromethylbenzimidazole syntheses. For example, Zhang et al. (2020) reported a protocol using N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines under ligand-promoted conditions, tolerating halide substituents (Cl, Br, I) at the aryl position . Alternatively, multi-step routes involving amidine formation—such as the reaction of hydroxylamine derivatives with nitriles—are viable, as seen in the synthesis of SRI 31215, a structurally related benzimidamide . Key considerations include:
- Catalyst selection (e.g., Cu(I) vs. other transition metals).
- Ligand optimization (e.g., TMEDA or bipyridine ligands to enhance reaction efficiency).
- Temperature control (typically 80–120°C for cross-coupling reactions).
- Purification via recrystallization or column chromatography to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- HPLC : Used to confirm purity (>97%) with reverse-phase C18 columns and UV detection at 254 nm, as applied to structurally similar hydrazine hydrochlorides .
- NMR Spectroscopy : H and C NMR to verify the trifluoromethoxy group (-OCF) at the 3-position and the benzimidamide backbone.
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns consistent with Cl counterions .
- Elemental Analysis : Validate empirical formulas (e.g., CHFNO·HCl) with <0.5% deviation .
Advanced Research Questions
Q. What strategies address stability challenges during storage and handling of this compound?
Stability studies on related hydrochlorides (e.g., hydrazine hydrochlorides) suggest:
- Storage Conditions : Argon-atmosphere desiccators at –20°C to prevent hygroscopic degradation .
- Light Sensitivity : Amber vials to avoid photolytic decomposition of the trifluoromethoxy group .
- pH Monitoring : Aqueous solutions should be buffered at pH 4–6 to avoid hydrolysis of the amidine moiety .
Q. How do reaction mechanisms differ between Cu-catalyzed and Pd-catalyzed routes for synthesizing trifluoromethoxy-substituted benzimidamides?
- Cu-Catalyzed Pathways : Proceed via single-electron transfer (SET) mechanisms, forming aryl radicals that couple with amine nucleophiles. Ligands like TMEDA stabilize Cu(I) intermediates, enhancing catalytic turnover .
- Pd-Catalyzed Routes : Typically involve oxidative addition of aryl halides to Pd(0), followed by transmetalation and reductive elimination. However, trifluoromethoxy groups may sterically hinder Pd coordination, necessitating bulky ligands (e.g., XPhos) .
- Comparative Yields : Cu systems often achieve 60–75% yields for electron-deficient aryl halides, while Pd systems require higher temperatures (100–140°C) but offer better regioselectivity .
Q. What analytical techniques are most effective for identifying byproducts in this compound synthesis?
- LC-MS/MS : Detects trace impurities (e.g., dehalogenated byproducts or hydroxylamine adducts) with ppm-level sensitivity .
- X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates, such as regiochemical isomerism .
- Thermogravimetric Analysis (TGA) : Identifies solvent residues or hydrate formation during lyophilization .
Q. How does the trifluoromethoxy group influence the compound’s reactivity in medicinal chemistry applications?
The -OCF group enhances metabolic stability and lipophilicity, as observed in analogues like SRI 31215, which inhibit HGF activation . Key structure-activity relationship (SAR) insights:
- Electron-Withdrawing Effects : Increase resistance to oxidative metabolism in cytochrome P450 assays.
- Hydrogen Bonding : The amidine group facilitates interactions with aspartate or glutamate residues in enzyme active sites .
- Pharmacokinetic Profiling : LogP values (~2.5) suggest moderate blood-brain barrier penetration, validated in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
